3-(3-Chlorophenyl)-3-methylbutan-2-ol

Descripción

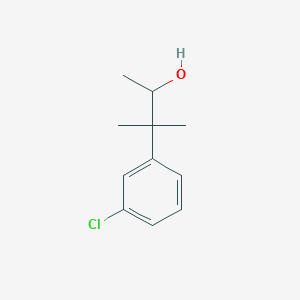

3-(3-Chlorophenyl)-3-methylbutan-2-ol is a tertiary alcohol characterized by a hydroxyl group (-OH) attached to a carbon atom bonded to three other carbons. Its structure includes a 3-chlorophenyl substituent, which introduces aromaticity and electronic effects due to the chlorine atom. The molecular formula is C₁₁H₁₃ClO, with a molar mass of 212.68 g/mol (estimated based on analogous compounds) . The chlorine atom at the meta position on the phenyl ring enhances polarity and may influence solubility, reactivity, and intermolecular interactions compared to non-halogenated analogs. This compound is likely synthesized via substitution or condensation reactions involving chlorinated precursors, as suggested by methods in related syntheses .

Propiedades

Fórmula molecular |

C11H15ClO |

|---|---|

Peso molecular |

198.69 g/mol |

Nombre IUPAC |

3-(3-chlorophenyl)-3-methylbutan-2-ol |

InChI |

InChI=1S/C11H15ClO/c1-8(13)11(2,3)9-5-4-6-10(12)7-9/h4-8,13H,1-3H3 |

Clave InChI |

KWSOEXBBKLZMRN-UHFFFAOYSA-N |

SMILES canónico |

CC(C(C)(C)C1=CC(=CC=C1)Cl)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

Key analogs include:

| Compound Name | Molecular Formula | CAS Number | Functional Groups | Key Structural Differences |

|---|---|---|---|---|

| 3-(3-Chlorophenyl)-3-methylbutan-2-ol | C₁₁H₁₃ClO | Not provided | Tertiary alcohol, 3-chlorophenyl | Reference compound |

| 1-Chloro-3-methylbutan-2-ol | C₅H₁₁ClO | 55033-10-8 | Secondary alcohol, chloroalkyl | Chlorine on alkyl chain, not aromatic |

| 3-Methylbutan-2-ol | C₅H₁₂O | 598-75-4 | Tertiary alcohol | No phenyl or halogen substituents |

| 2-(3-Chlorophenyl)-3-methylbutanoic acid | C₁₁H₁₃ClO₂ | 55776-79-9 | Carboxylic acid, 3-chlorophenyl | -OH replaced by -COOH |

The presence of the 3-chlorophenyl group distinguishes the target compound from non-aromatic alcohols like 3-methylbutan-2-ol, while the tertiary alcohol moiety differentiates it from secondary alcohols such as 1-chloro-3-methylbutan-2-ol .

Physical and Chemical Properties

- Boiling Point : Tertiary alcohols generally exhibit lower boiling points than primary/secondary analogs due to reduced hydrogen bonding. For example, 3-methylbutan-2-ol has a boiling point of 98–99°C , whereas the target compound’s aromatic ring likely increases its boiling point (estimated >150°C).

- Solubility : The 3-chlorophenyl group enhances lipophilicity, reducing water solubility compared to 3-methylbutan-2-ol, which is miscible in polar solvents .

- Reactivity : Tertiary alcohols are less reactive in oxidation reactions compared to primary/secondary alcohols. However, the electron-withdrawing chlorine atom may facilitate electrophilic substitution on the phenyl ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.